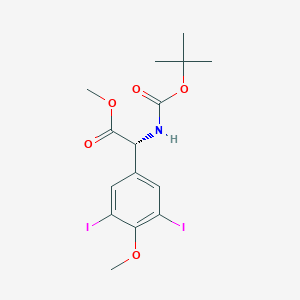
Boc-3,5-diiodo-tyr-ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3,5-diiodo-tyrosine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate, is a derivative of tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
準備方法
The synthesis of Boc-3,5-diiodo-tyrosine methyl ester typically involves several steps:
Iodination: The starting material, tyrosine, undergoes iodination to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Protection: The amino group of the iodinated tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group of the protected iodinated tyrosine is esterified with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
化学反応の分析
Boc-3,5-diiodo-tyrosine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Boc-3,5-diiodo-tyrosine methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those containing halogenated tyrosine residues.
Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as the halogenated tyrosine can serve as a probe for these interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting thyroid hormone receptors, due to its structural similarity to thyroid hormones.
作用機序
The mechanism of action of Boc-3,5-diiodo-tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity to these targets, allowing it to modulate their activity. For example, it can inhibit the activity of enzymes involved in thyroid hormone synthesis by mimicking the structure of natural thyroid hormones .
類似化合物との比較
Boc-3,5-diiodo-tyrosine methyl ester can be compared with other halogenated tyrosine derivatives, such as:
Boc-3-iodo-tyrosine methyl ester: Contains a single iodine atom at the 3 position.
Boc-3,5-dibromo-tyrosine methyl ester: Contains bromine atoms instead of iodine.
Boc-3,5-dinitro-tyrosine methyl ester: Contains nitro groups instead of halogens.
The uniqueness of Boc-3,5-diiodo-tyrosine methyl ester lies in its specific halogenation pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and biological studies.
特性
CAS番号 |
128781-80-6 |
|---|---|
分子式 |
C15H19I2NO5 |
分子量 |
547.12 g/mol |
IUPAC名 |
methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1 |
InChIキー |
KCRKNWPLSHNILS-LLVKDONJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
同義語 |
BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















